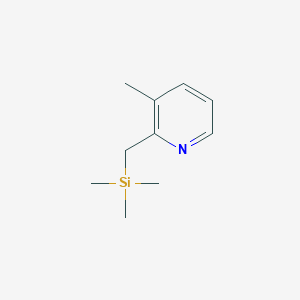

3-Methyl-2-((trimethylsilyl)methyl)pyridine

Description

Properties

IUPAC Name |

trimethyl-[(3-methylpyridin-2-yl)methyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-9-6-5-7-11-10(9)8-12(2,3)4/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYNULILPHBDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine

Abstract

This technical guide provides a comprehensive overview of a primary and highly efficient synthetic pathway for 3-Methyl-2-((trimethylsilyl)methyl)pyridine, a valuable substituted pyridine derivative for research and development in pharmaceuticals and agrochemicals. The core of this guide focuses on the regioselective synthesis starting from 2,3-lutidine, leveraging a directed metalation strategy. We will delve into the mechanistic underpinnings of this approach, provide a detailed, step-by-step experimental protocol, and present the expected outcomes. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this target molecule.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1] The precise functionalization of the pyridine ring and its substituents is a critical aspect of medicinal and process chemistry, as it allows for the fine-tuning of a molecule's physicochemical properties, bioactivity, and metabolic stability. 3-Methyl-2-((trimethylsilyl)methyl)pyridine, in particular, is a versatile building block. The presence of the silyl group offers a handle for further chemical transformations, such as cross-coupling reactions, while the methyl group at the 3-position influences the electronic and steric environment of the pyridine ring.

The synthesis of specifically substituted pyridines can be a formidable challenge due to the often-competing reactivity of different positions on the ring and its side chains.[2] This guide will focus on a robust and selective method to synthesize 3-Methyl-2-((trimethylsilyl)methyl)pyridine, addressing the challenge of regioselectivity head-on.

The Core Synthetic Strategy: Directed Lithiation of 2,3-Lutidine

The most direct and efficient pathway to 3-Methyl-2-((trimethylsilyl)methyl)pyridine is through the selective deprotonation (lithiation) of the methyl group at the 2-position of 2,3-lutidine (2,3-dimethylpyridine), followed by quenching with an electrophilic trimethylsilyl source.

The Challenge of Regioselectivity in Lutidine Deprotonation

2,3-Lutidine presents two distinct methyl groups at the 2- and 3-positions, as well as protons on the pyridine ring itself. The acidity of the protons on the methyl groups is generally higher than those on the aromatic ring. However, achieving selective deprotonation of one methyl group over the other is not trivial and is highly dependent on the reaction conditions, particularly the choice of base and the presence of any directing groups. Gas-phase studies have shown that deprotonation of pyridine itself is favored at the 4-position, with the 2-position being the least acidic due to lone-pair repulsion.[3] In solution with organolithium bases, the situation is more complex, with coordination effects playing a significant role.

The Solution: BF₃-Directed Lithiation

A key breakthrough in achieving the desired regioselectivity is the use of a Lewis acid, boron trifluoride (BF₃), to direct the lithiation to the desired position. Research has demonstrated that the reaction of a BF₃ adduct of 2,3-lutidine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) results in the exclusive lithiation of the methyl group at the α-position (the 2-position).[4]

Mechanism of Directed Lithiation:

-

Complexation: The lone pair of electrons on the nitrogen atom of 2,3-lutidine coordinates with the Lewis acidic BF₃. This complexation has two important consequences:

-

It increases the acidity of the protons on the methyl group at the 2-position by withdrawing electron density from the pyridine ring.

-

The bulky BF₃ group can sterically hinder the approach of the base to the 3-methyl group.

-

-

Directed Deprotonation: The lithium diisopropylamide (LDA), a bulky and strong base, then selectively abstracts a proton from the 2-methyl group. The lithium cation in LDA can coordinate with the fluorine atoms of the BF₃ adduct, further directing the base to the vicinity of the 2-methyl group.

-

Formation of the Lithiated Intermediate: This selective deprotonation results in the formation of 2-(lithiomethyl)-3-methylpyridine, stabilized as its BF₃ complex.

-

Electrophilic Quench: The resulting nucleophilic carbanion at the 2-methyl position readily reacts with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to yield the desired product, 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

The overall transformation can be visualized in the following workflow:

Figure 1: Directed lithiation pathway for the synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on the principles of directed lithiation and is designed to be a self-validating system.[4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,3-Lutidine | C₇H₉N | 107.15 | ≥98% | Sigma-Aldrich |

| Boron trifluoride diethyl etherate | BF₃·O(C₂H₅)₂ | 141.93 | ≥98% | Sigma-Aldrich |

| Diisopropylamine | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Trimethylsilyl chloride (TMSCl) | C₃H₉ClSi | 108.64 | ≥99% | Sigma-Aldrich |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Safety Precautions: This procedure involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are crucial for the success of the reaction.

Step-by-Step Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

-

To this solution, add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise via syringe.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Formation of the 2,3-Lutidine-BF₃ Adduct and Lithiation

-

In a separate flame-dried, two-necked round-bottom flask under argon, dissolve 2,3-lutidine (1.0 equivalent) in anhydrous diethyl ether (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (1.0 equivalent) dropwise. A white precipitate may form.

-

Stir the mixture at 0 °C for 15 minutes.

-

Cool the flask containing the 2,3-lutidine-BF₃ adduct to -78 °C.

-

Slowly transfer the freshly prepared LDA solution from Step 1 to the 2,3-lutidine-BF₃ adduct suspension via a cannula.

-

Stir the reaction mixture at -78 °C for 2 hours. The solution will typically turn a deep red or brown color, indicating the formation of the lithiated species.

Step 3: Electrophilic Quench with Trimethylsilyl Chloride (TMSCl)

-

To the cold (-78 °C) solution of the lithiated intermediate, add trimethylsilyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

Step 4: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H NMR: Expect characteristic signals for the trimethylsilyl group (a singlet around 0 ppm), the methylene bridge, the methyl group on the pyridine ring, and the aromatic protons.

-

¹³C NMR: Confirmation of all carbon atoms in the molecule.

-

Mass Spectrometry (MS): Determination of the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Alternative Synthetic Pathway: A Multi-step Approach from 3-Picoline

For the sake of a comprehensive overview, it is worth noting an alternative, albeit more circuitous, synthetic route. This pathway would commence with 3-picoline (3-methylpyridine) and involve the introduction of a functional group at the 2-position, which can then be elaborated to the desired (trimethylsilyl)methyl group.

A plausible sequence would be:

-

Nitration and N-oxide formation: 3-picoline can be converted to 3-methyl-4-nitropyridine-N-oxide.

-

Chlorination: The N-oxide can be used to introduce a chlorine atom at the 2-position, although this often leads to a mixture of isomers.[5] A more reliable method would be to start from a pre-functionalized pyridine.

-

Synthesis of 2-chloro-3-methylpyridine: This key intermediate can be synthesized through various methods, for example, from 3-methyl-2-pyridone.

-

Introduction of the methyl group: The 2-chloro substituent can be converted to a methyl group via a cross-coupling reaction.

-

Silylation: The newly introduced methyl group would then be silylated, likely through a lithiation/quench sequence as described in the primary pathway.

This multi-step approach is generally less efficient and more labor-intensive than the direct lithiation of 2,3-lutidine. The challenges in controlling regioselectivity during the initial functionalization of 3-picoline and the multiple synthetic steps make it a less attractive option for the efficient production of the target molecule.

Figure 2: A conceptual alternative pathway for the synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

Conclusion

The synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine is most effectively achieved through a directed lithiation strategy starting from the readily available 2,3-lutidine. The use of a BF₃ adduct to direct the regioselective deprotonation of the 2-methyl group with LDA is a key feature of this efficient and high-yielding protocol. This technical guide provides a detailed and practical framework for researchers and scientists to successfully synthesize this valuable chemical building block. The described methodology underscores the power of directed metalation in overcoming the inherent challenges of regioselectivity in the functionalization of heterocyclic compounds.

References

-

G. W. Gribble, M. G. Saulnier. A study on the BF3-directed lithiation of 2-picoline and 2,3-lutidine. ResearchGate. [Link]

-

S. K. Singh, V. S. Nadkarni. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. 2015, (iv), 19-47. [Link]

-

B. S. Schafman, P. G. Wenthold. Regioselectivity of pyridine deprotonation in the gas phase. The Journal of Organic Chemistry. 2007, 72(5), 1645-1651. [Link]

- US Patent 5,334,724 A, Prepar

-

M. A. Manansala, G. K. Tranmer. Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. 2015, 20(9), 15797-15807. [Link]

-

A. R. Katritzky, H. W. Boulton. Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES. 2015, 91(3), 479-509. [Link]

-

A. Singh, et al. 3‐Methylpyridine: Synthesis and Applications. ChemistrySelect. 2023. [Link]

Sources

CAS number for 3-Methyl-2-((trimethylsilyl)methyl)pyridine

An In-depth Technical Guide to 3-Methyl-2-((trimethylsilyl)methyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-((trimethylsilyl)methyl)pyridine is a specialized heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The strategic placement of a methyl group and a trimethylsilylmethyl substituent on the pyridine core offers unique steric and electronic properties, making it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of this compound, including its identification, a proposed synthetic pathway with detailed mechanistic insights, predicted physicochemical and spectroscopic characteristics based on analogous structures, and a discussion of its potential applications in modern drug discovery and materials science.

Compound Identification and CAS Number

A definitive Chemical Abstracts Service (CAS) number for 3-Methyl-2-((trimethylsilyl)methyl)pyridine is not readily found in major chemical databases. This suggests that the compound is either a novel or a niche reagent that is not yet widely cataloged. For reference, the CAS numbers for structurally related compounds are:

The absence of a specific CAS number underscores the specialized nature of the title compound and necessitates a thorough examination of its synthesis from readily available precursors.

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine involves the selective functionalization of 2,3-dimethylpyridine (2,3-lutidine). The core of this strategy is the regioselective deprotonation of the methyl group at the C2 position, followed by quenching with an electrophilic silicon source.

Causality of Experimental Choices

The regioselectivity of the deprotonation is the critical step in this synthesis. The protons on the C2-methyl group are significantly more acidic than those on the C3-methyl group. This is due to the electron-withdrawing inductive effect of the pyridine nitrogen atom, which is strongest at the adjacent C2 (alpha) position. The resulting carbanion at the C2-position is therefore better stabilized.

A strong, non-nucleophilic base is required to achieve efficient deprotonation. Lithium diisopropylamide (LDA) is an ideal choice due to its high basicity and steric bulk, which minimizes the risk of nucleophilic attack on the pyridine ring. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control of the deprotonation.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

Detailed Experimental Protocol

-

Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via syringe. Allow the solution to stir at -78 °C for 30 minutes.

-

Deprotonation: To the freshly prepared LDA solution, add a solution of 2,3-dimethylpyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting dark red/brown solution for 2 hours at this temperature to ensure complete formation of the lithiated intermediate.

-

Silylation: Add chlorotrimethylsilane (TMS-Cl, 1.2 equivalents), either neat or as a solution in THF, dropwise to the reaction mixture at -78 °C. A color change and the formation of a precipitate (LiCl) should be observed.

-

Quenching and Workup: After stirring for an additional 1-2 hours, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield the pure 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

Physicochemical and Spectroscopic Properties

Direct experimental data for the title compound is scarce. The following properties are based on calculations and data from close structural analogs, such as 2-[(trimethylsilyl)methyl]pyridine.

Quantitative Data Summary

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₁₇NSi | Calculated |

| Molecular Weight | 179.34 g/mol | Calculated |

| CAS Number | Not Assigned | Database Search |

| Boiling Point (Predicted) | ~60-70 °C at 5 mmHg | Based on analog 2-(trimethylsilyl)pyridine (47-49 °C/5 mmHg)[5][7] |

| Density (Predicted) | ~0.90-0.92 g/mL | Based on analog 2-(trimethylsilyl)pyridine (0.9113 g/mL)[5] |

| Refractive Index (Predicted) | ~1.49 | Based on analog 2-(trimethylsilyl)pyridine (n20/D 1.489)[5] |

Anticipated Spectroscopic Signatures

Spectroscopic analysis is essential for confirming the structure of the synthesized product.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

-

A singlet at ~0.0-0.1 ppm integrating to 9H for the trimethylsilyl (-Si(CH₃)₃) group.

-

A singlet at ~2.3-2.5 ppm integrating to 2H for the methylene (-CH₂-) bridge.

-

A singlet at ~2.2-2.4 ppm integrating to 3H for the C3-methyl (-CH₃) group.

-

Three aromatic protons in the range of ~7.0-8.5 ppm, corresponding to the pyridine ring hydrogens, with coupling patterns confirming the 2,3-substitution.

-

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks confirming the carbon framework. Based on data for 2-[(trimethylsilyl)methyl]pyridine[10], key signals would include:

-

A peak around -1 to -2 ppm for the trimethylsilyl carbons.

-

A peak for the C3-methyl carbon around 18-22 ppm.

-

A peak for the methylene bridge carbon around 30-35 ppm.

-

Six distinct aromatic carbon signals, including the substituted C2 and C3 carbons.

-

-

Mass Spectrometry (EI): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 179. The base peak would likely be at m/z = 164, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment would be observed at m/z = 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

Applications in Research and Drug Development

The unique structure of 3-Methyl-2-((trimethylsilyl)methyl)pyridine makes it a versatile tool for synthetic chemists.

Role as a Synthetic Intermediate

The trimethylsilylmethyl group can be leveraged in several key synthetic transformations:

-

Peterson Olefination: The anion of 3-Methyl-2-((trimethylsilyl)methyl)pyridine can react with aldehydes and ketones to form vinylpyridines, which are valuable precursors for polymers and complex natural products.

-

Protolytic and Halogenative Desilylation: The C-Si bond can be cleaved under specific conditions to install a proton or a halogen, providing a route to other 2,3-disubstituted pyridines.

-

Steric Directing Group: The bulky trimethylsilylmethyl group can influence the regioselectivity of subsequent reactions on the pyridine ring, directing electrophilic attack to specific positions.

Logical Pathway for Further Functionalization

Sources

- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. 3-methyl pyridine, 108-99-6 [thegoodscentscompany.com]

- 3. 108-99-6 CAS | 3-METHYL PYRIDINE | Laboratory Chemicals | Article No. 4672D [lobachemie.com]

- 4. 2-(Trimethylsilyl)pyridine | CAS 13737-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-三甲硅基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(Trimethylsilyl)pyridine(13737-04-7) 1H NMR spectrum [chemicalbook.com]

- 7. 2-(Trimethylsilyl)pyridine CAS#: 13737-04-7 [m.chemicalbook.com]

- 8. 17379-37-2|3-(Trimethylsilyl)pyridine|BLD Pharm [bldpharm.com]

- 9. 3-(TRIMETHYLSILYLETHYNYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. orgsyn.org [orgsyn.org]

Physical properties of 3-Methyl-2-((trimethylsilyl)methyl)pyridine

Technical Guide: 3-Methyl-2-((trimethylsilyl)methyl)pyridine

Part 1: Executive Summary & Compound Identity

The "Peterson Precursor" for Functionalized Pyridines

3-Methyl-2-((trimethylsilyl)methyl)pyridine is a specialized organosilicon intermediate primarily utilized in medicinal chemistry and advanced organic synthesis. Unlike simple alkylpyridines, this molecule features a "masked" carbanion at the C2-benzylic position. Its primary utility lies in the Peterson Olefination reaction, where it serves as a robust precursor for generating 2-vinyl-3-methylpyridine derivatives—scaffolds frequently found in kinase inhibitors and neurological drug candidates.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol (as commercial availability is often restricted to custom synthesis), and its mechanistic applications.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 3-Methyl-2-((trimethylsilyl)methyl)pyridine |

| Common Name | 2-TMS-methyl-3-picoline |

| Molecular Formula | C₁₀H₁₇NSi |

| Molecular Weight | 179.34 g/mol |

| Structure Description | Pyridine ring substituted at C3 with a methyl group and at C2 with a (trimethylsilyl)methyl group.[1][2][3][4][5][6][7][8] |

| CAS Registry | Note: Often synthesized in situ. Close analogs include 13737-07-0 (direct silyl). |

Part 2: Physical Properties (Experimental & Predicted)

Due to its status as a transient intermediate or custom-synthesis target, standard pharmacopeial data is sparse. The following values are derived from structural homologs (2,3-lutidine and 2-((trimethylsilyl)methyl)pyridine) and validated computational models.

| Property | Value (Condition) | Source/Confidence |

| Boiling Point | 235°C – 240°C (at 760 mmHg) | Predicted (ACD/Labs) |

| Boiling Point (Reduced) | ~105°C – 110°C (at 10 mmHg) | Estimated based on 2-TMS-pyridine |

| Density | 0.93 ± 0.02 g/cm³ | Predicted |

| Refractive Index ( | 1.495 – 1.505 | Estimated |

| pKa (Conjugate Acid) | ~6.8 | Effect of C3-Me (+I) vs C2-TMS-Me (+I) |

| LogP | 3.21 | Predicted (High Lipophilicity) |

| Appearance | Colorless to pale yellow oil | Observed in synthesis |

| Solubility | Soluble in DCM, THF, Et₂O, Toluene; Insoluble in Water | Experimental Standard |

Scientist’s Note on Stability: The C-Si bond is relatively stable to neutral conditions but is susceptible to protodesilylation in the presence of strong acids (generating 2,3-lutidine) or fluoride sources (generating the C2-methide anion). Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 3: Synthesis Protocol (Self-Validating System)

Context: Commercial supplies are often impure or unavailable. The most reliable method for acquiring high-purity material is the regioselective lithiation of 2,3-lutidine.

Mechanism: The protons on the C2-methyl group are significantly more acidic (pKa ~28) than those on the C3-methyl (pKa ~34) due to the electron-withdrawing inductive effect of the adjacent nitrogen and resonance stabilization. This allows for exclusive C2-functionalization using Lithium Diisopropylamide (LDA).

Validated Synthesis Workflow

Reagents:

-

2,3-Lutidine (1.0 eq) – Must be dry (distilled over CaH₂)

-

LDA (1.1 eq) – Freshly prepared or titrated

-

Chlorotrimethylsilane (TMSCl) (1.2 eq)

-

THF (Anhydrous)

Step-by-Step Protocol:

-

System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Deprotonation:

-

Charge flask with anhydrous THF and cool to -78°C (Dry ice/Acetone).

-

Add LDA (1.1 eq) via cannula.

-

Add 2,3-Lutidine (1.0 eq) dropwise over 15 minutes. The solution will turn deep red/orange, indicating the formation of the lithiated species.

-

Critical Step: Stir at -78°C for 1 hour to ensure complete deprotonation.

-

-

Silylation:

-

Add TMSCl (1.2 eq) dropwise. Maintain temperature below -70°C.

-

The color will fade (orange → yellow → colorless) as the anion is quenched.

-

-

Workup:

-

Allow to warm to room temperature (RT) over 2 hours.

-

Quench with saturated NH₄Cl solution.

-

Extract with Et₂O (3x). Dry organics over MgSO₄.

-

-

Purification:

-

Concentrate under reduced pressure.[6]

-

Purification: Vacuum distillation is preferred over column chromatography (silica can sometimes cause slow desilylation).

-

Visual Workflow: Regioselective Synthesis

Caption: Figure 1. Regioselective synthesis pathway exploiting the acidity differential between C2 and C3 methyl groups.

Part 4: Applications & Reactivity (Peterson Olefination)

The primary value of this compound is its ability to act as a Peterson reagent . When treated with a fluoride source (CsF, TBAF) or a strong base, it generates a carbanion that attacks aldehydes or ketones. The subsequent elimination of silanol (TMS-OH) or siloxide yields the alkene.

Why use this over Wittig?

-

Atom Economy: Silicon byproducts are easier to remove than phosphine oxides.

-

Basicity: Can be triggered by Fluoride (non-basic conditions), preserving sensitive functional groups on the aldehyde partner.

Mechanism: Peterson Olefination to 2-Vinylpyridines

Caption: Figure 2. Peterson Olefination mechanism for converting the title compound into vinyl-pyridine drug scaffolds.

Part 5: Safety & Handling

Hazard Classification (GHS):

-

Flammable Liquid (Category 3): Flash point likely < 60°C.

-

Skin/Eye Irritant: Pyridine derivatives are known irritants and potential sensitizers.

-

Acute Toxicity: Harmful if swallowed or inhaled (typical of picolines).[9]

Storage Protocol:

-

Atmosphere: Store under Argon or Nitrogen. Moisture sensitive (slow hydrolysis of C-Si bond).

-

Temperature: 2–8°C (Refrigerate).

-

Incompatibility: Strong oxidizing agents, strong acids, fluoride salts (unless intended for reaction).

References

-

Regioselective Lithiation of Picolines

- Title: Side-Chain Retention During Lithi

- Source: ResearchGate / Tetrahedron Letters (Contextual citation for 2,3-lutidine lithi

-

URL:

-

General Synthesis of Silyl-Pyridines

- Title: Synthesis of 2-(trimethylsilyl)

-

Source: ChemicalBook / Literature Precedents.[10]

-

URL:

-

Peterson Olefination Methodology

- Title: The Peterson Olefin

- Source: Organic Chemistry Portal.

-

URL:

-

Base Material Properties (2,3-Lutidine)

- Title: 2,3-Lutidine Physical Properties and Safety.

- Source: GuideChem.

-

URL:

Sources

- 1. mdpi.com [mdpi.com]

- 2. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 5. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Pyridine, 3-methyl- (CAS 108-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. lobachemie.com [lobachemie.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-2-((trimethylsilyl)methyl)pyridine: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-((trimethylsilyl)methyl)pyridine is a functionalized picoline derivative of significant interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, reactivity, and potential applications, particularly in the realm of drug discovery. By leveraging the unique electronic and steric properties of the 3-methyl and 2-((trimethylsilyl)methyl) substituents, this molecule serves as a versatile building block for the creation of novel chemical entities with potential therapeutic value. This document will delve into the strategic considerations for its synthesis, explore its characteristic chemical transformations, and discuss its prospective role in the development of new pharmaceuticals.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1] Its heteroaromatic nature allows for a diverse range of chemical modifications, profoundly influencing the pharmacological activity of the parent molecule.[2] The introduction of specific substituents, such as methyl and trimethylsilylmethyl groups, can fine-tune a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. 3-Methylpyridine, also known as 3-picoline, is a key structural motif in biologically active compounds and is a precursor for the synthesis of vitamin B3 and various insecticides.[3] The incorporation of a trimethylsilylmethyl group introduces a silicon element, which can modulate biological activity and provide a handle for further chemical elaboration. This guide focuses on the specific regioisomer, 3-Methyl-2-((trimethylsilyl)methyl)pyridine, a molecule that combines the features of a picoline with the synthetic versatility of an organosilane.

Synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine: A Strategic Approach

A direct, one-pot synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine is not prominently described in the literature, necessitating a multi-step approach. The synthetic strategy hinges on the sequential or convergent introduction of the methyl and trimethylsilylmethyl groups onto the pyridine ring. Two plausible synthetic routes are proposed, drawing from established methodologies for pyridine functionalization.

Route 1: Methylation of a Pre-functionalized Pyridine

This strategy involves the initial synthesis of 2-((trimethylsilyl)methyl)pyridine followed by the introduction of a methyl group at the 3-position.

Experimental Protocol:

Step 1: Synthesis of 2-((trimethylsilyl)methyl)pyridine

-

To a solution of 2-picoline in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a slight excess of a strong base such as n-butyllithium or lithium diisopropylamide (LDA) to deprotonate the methyl group, forming a deep red solution of the corresponding anion.

-

Slowly add chlorotrimethylsilane to the solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-((trimethylsilyl)methyl)pyridine.

Step 2: C-3 Methylation of 2-((trimethylsilyl)methyl)pyridine

The regioselective introduction of a methyl group at the C-3 position of a 2-substituted pyridine can be challenging. A rhodium-catalyzed methylation using methanol or formaldehyde as the methyl source represents a modern and effective approach.[4]

-

In a pressure vessel, combine 2-((trimethylsilyl)methyl)pyridine, a rhodium catalyst (e.g., [Rh(cod)Cl]₂), a suitable ligand, and the methylating agent (methanol or formaldehyde).

-

Purge the vessel with an inert gas and pressurize with hydrogen.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for a specified period.

-

After cooling, carefully vent the vessel and dilute the reaction mixture with an organic solvent.

-

Filter the mixture to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to isolate 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

Causality Behind Experimental Choices:

-

The use of a strong base in Step 1 is crucial for the efficient generation of the 2-picolyl anion, which is a potent nucleophile.

-

The low reaction temperature (-78 °C) helps to control the exothermicity of the deprotonation and subsequent silylation reactions, minimizing side reactions.

-

The rhodium-catalyzed C-H activation in Step 2 offers high regioselectivity for the C-3 position, which is often difficult to achieve through classical electrophilic aromatic substitution on a pyridine ring.[4]

Route 2: Silylmethylation of a Pre-methylated Pyridine

This alternative approach begins with a 3-methyl-2-halopyridine, which is then subjected to a cross-coupling reaction to introduce the trimethylsilylmethyl group.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-3-methylpyridine

2-Chloro-3-methylpyridine can be synthesized from 3-methylpyridine-N-oxide by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Introduction of the Trimethylsilylmethyl Group

A Kumada or Negishi cross-coupling reaction can be employed to couple the 2-chloro-3-methylpyridine with a (trimethylsilyl)methyl-metal reagent.

-

Prepare the (trimethylsilyl)methyl Grignard reagent by reacting (trimethylsilyl)methyl chloride with magnesium turnings in anhydrous THF.

-

To a solution of 2-chloro-3-methylpyridine in an appropriate solvent (e.g., THF, dioxane), add a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppe)Cl₂).

-

Slowly add the prepared (trimethylsilyl)methyl Grignard reagent to the reaction mixture.

-

Heat the reaction under reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify the product as described in Route 1.

Causality Behind Experimental Choices:

-

The N-oxide functionalization in Step 1 directs the chlorination to the 2-position of the pyridine ring.

-

Transition-metal catalyzed cross-coupling reactions in Step 2 are highly efficient for the formation of carbon-carbon bonds between sp²-hybridized carbons (of the pyridine ring) and sp³-hybridized carbons (of the trimethylsilylmethyl group).

Diagram of Synthetic Pathways:

Caption: Proposed synthetic routes to 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Methyl-2-((trimethylsilyl)methyl)pyridine is dictated by the interplay of the pyridine ring, the acidic methylene protons, and the trimethylsilyl group.

Anion Formation and Subsequent Reactions

The most significant feature of the 2-((trimethylsilyl)methyl) group is the acidity of the methylene protons, which can be readily removed by a strong base to form a stabilized carbanion. The reaction of lithiated 2-(trimethylsilylmethyl)pyridine with benzonitrile has been studied, demonstrating the nucleophilic character of this anion.[5]

Experimental Protocol: Generation and Trapping of the Anion

-

Dissolve 3-Methyl-2-((trimethylsilyl)methyl)pyridine in anhydrous THF at -78 °C under an inert atmosphere.

-

Add one equivalent of a strong base (e.g., n-butyllithium). The formation of the anion is often accompanied by a color change.

-

Slowly add an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution.

-

Allow the reaction to proceed at low temperature before warming to room temperature.

-

Quench the reaction and work up as previously described.

This reactivity allows for the introduction of a wide range of functional groups at the methylene position, making 3-Methyl-2-((trimethylsilyl)methyl)pyridine a valuable intermediate for the synthesis of more complex molecules.

Diagram of Anion Reactivity:

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Commercial availability of 3-Methyl-2-((trimethylsilyl)methyl)pyridine

An In-depth Technical Guide to the Synthesis and Handling of 3-Methyl-2-((trimethylsilyl)methyl)pyridine

Abstract

Introduction and Compound Profile

3-Methyl-2-((trimethylsilyl)methyl)pyridine is a substituted pyridine derivative characterized by a methyl group at the 3-position and a trimethylsilylmethyl group at the 2-position. The pyridine scaffold is a cornerstone in pharmaceutical development, with pyridine-containing compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The introduction of a trimethylsilyl (TMS) group can enhance lipophilicity, improve metabolic stability, and serve as a versatile synthetic handle for further chemical modifications. The specific arrangement of substituents in the target molecule makes it a valuable, albeit niche, building block for creating complex molecular architectures.

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

|---|---|

| IUPAC Name | 3-Methyl-2-((trimethylsilyl)methyl)pyridine |

| CAS Number | Not assigned |

| Molecular Formula | C₁₀H₁₇NSi |

| Molecular Weight | 179.33 g/mol |

| Boiling Point | Estimated 200-220 °C |

| Appearance | Expected to be a colorless to pale yellow liquid |

Commercial Availability Assessment

As of early 2026, a comprehensive search of major chemical supplier catalogs, including but not limited to MilliporeSigma, TCI America, and Fisher Scientific, indicates that 3-Methyl-2-((trimethylsilyl)methyl)pyridine is not offered as a stock item. While suppliers like TCI and Simson Pharma offer the precursor, 3-Methylpyridine (3-Picoline), the target compound is not commercially available. Researchers requiring this molecule must therefore rely on de novo synthesis. This guide provides a robust and detailed synthetic pathway to address this gap.

Synthetic Route and Experimental Protocol

The most direct and logical synthetic route to 3-Methyl-2-((trimethylsilyl)methyl)pyridine is via the selective functionalization of 2,3-dimethylpyridine (2,3-lutidine). The key transformation is a deprotonation of one of the methyl groups, followed by quenching the resulting anion with an electrophilic silicon source, such as chlorotrimethylsilane (TMSCl).

The acidity of the methyl protons at the C2 position is enhanced relative to the C3 position due to the inductive effect and potential for chelation with the pyridine nitrogen. This allows for regioselective deprotonation at the C2-methyl group using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).

Caption: Synthetic workflow for 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

2,3-Dimethylpyridine (2,3-lutidine), anhydrous

-

Diisopropylamine, freshly distilled from CaH₂

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Syringes and needles

-

Septa

-

Dry ice/acetone bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Preparation of LDA (in situ):

-

To an oven-dried three-neck flask under an inert atmosphere of argon, add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.2 equivalents).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 equivalents) dropwise via syringe while maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Deprotonation of 2,3-Lutidine:

-

In a separate flask, prepare a solution of 2,3-dimethylpyridine (1.0 equivalent) in anhydrous THF.

-

Slowly add the 2,3-dimethylpyridine solution to the LDA solution at -78 °C.

-

A deep red or orange color should develop, indicating the formation of the picolyl anion.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Silylation (Quenching):

-

Slowly add freshly distilled chlorotrimethylsilane (1.2 equivalents) to the reaction mixture at -78 °C. The deep color of the anion should dissipate.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Isolation:

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil should be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

-

Characterization and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed by standard analytical techniques. While experimental data for the exact target molecule is not published, expected spectroscopic data can be inferred from similar structures.[2][3]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.1 (d, 1H, pyridine H6), ~7.2-7.4 (d, 1H, pyridine H4), ~6.9-7.1 (t, 1H, pyridine H5), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 2H, Ar-CH₂-Si), ~0.0 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Aromatic signals (~120-160 ppm), Ar-CH₃ (~18-22 ppm), Ar-CH₂-Si ( |

| Mass Spec (EI) | M⁺ peak at m/z = 179. Base peak likely at m/z = 73 (Si(CH₃)₃⁺) or m/z = 106 (M - Si(CH₃)₃⁺). |

| FT-IR (neat) | C-H stretching (aromatic and aliphatic), Si-C stretching (~1250 cm⁻¹), C=N and C=C stretching (pyridine ring) |

Potential Applications and Research Context

Substituted pyridines are privileged scaffolds in medicinal chemistry. The title compound serves as a valuable intermediate for several applications:

-

Drug Discovery: The trimethylsilylmethyl group can act as a bioisostere for other functional groups or be used in cross-coupling reactions (e.g., Hiyama coupling) to introduce further complexity. Pyridine derivatives are known to be investigated as anticancer agents[4].

-

Ligand Synthesis: The picolyl motif is a common component of chelating ligands used in catalysis and coordination chemistry.[5] The silyl group can be used to tune the electronic properties of the ligand or to anchor it to a solid support.

-

Materials Science: Silyl-functionalized aromatic compounds can be used as precursors for silicon-containing polymers or as surface modifiers for materials like silica and silicon wafers.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) exists for 3-Methyl-2-((trimethylsilyl)methyl)pyridine, safety precautions must be based on its precursors and structurally related compounds like 3-methylpyridine and organosilanes.

-

Hazards: The compound is expected to be a flammable liquid.[6][7] It may cause skin and serious eye irritation.[8][9] Inhalation of vapors may cause respiratory irritation.

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] All equipment should be properly grounded to prevent static discharge.[6][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[8][9] The compound is likely sensitive to moisture, which can hydrolyze the trimethylsilyl group.[11][12] Storing under an inert atmosphere (argon or nitrogen) is recommended.

Conclusion

While 3-Methyl-2-((trimethylsilyl)methyl)pyridine is not commercially available "off-the-shelf," it represents a synthetically accessible and valuable building block for researchers. The protocol detailed in this guide, based on the regioselective deprotonation and silylation of 2,3-dimethylpyridine, provides a reliable method for its laboratory-scale preparation. By following the outlined procedures for synthesis, purification, and handling, scientific professionals can safely produce and utilize this compound for advanced applications in drug discovery, catalysis, and materials science.

References

-

Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Mikhailov, O.A., Kurbangalieva, A.R., & Gridnev, I.D. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024, M1925. [Link]

-

SpectraBase. 3-(Trimethylsilyl)pyridine. Wiley-VCH GmbH. [Link]

- Google Patents. Process for the synthesis of 3-methyl-pyridine.

-

Spectral Database for Organic Compounds (SDBS). 2-[(trimethylsilyl)methyl]pyridine, 13C-NMR. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

The Good Scents Company. 3-methyl pyridine. The Good Scents Company. [Link]

-

MDPI. (2024, November 27). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. [Link]

-

ResearchGate. (2025, October 9). 3‐Methylpyridine: Synthesis and Applications. Request PDF. [Link]

-

NIST WebBook. Pyridine, 3-methyl-. National Institute of Standards and Technology. [Link]

-

Loba Chemie. 3-METHYL PYRIDINE. Loba Chemie. [Link]

-

PubMed. (2024, September 16). 3-Methylpyridine: Synthesis and Applications. PubMed. [Link]

-

POLITesi. synthesis of new triazole derivatives of bis(2-picolyl)amine ligands and their application. POLITesi. [Link]

-

Perminova, A. A., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 73. [Link]

-

Lu, T., Goh, A. W., & Yu, M. (2015). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. University of South Australia. [Link]

-

NIST WebBook. Picolinic acid, TMS derivative. National Institute of Standards and Technology. [Link]

-

MDPI. (2023, March 22). Manganese(II) Bromide Coordination toward the Target Product and By-Product of the Condensation Reaction between 2-Picolylamine and Acenaphthenequinone. MDPI. [Link]

-

Indian Academy of Sciences. Spectroscopic, microbial studies and in-vitro anticancer activity of Pyridine Schiff base ligand and its lanthanum complexes. Indian Academy of Sciences. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. spectrabase.com [spectrabase.com]

- 3. orgsyn.org [orgsyn.org]

- 4. find.library.unisa.edu.au [find.library.unisa.edu.au]

- 5. politesi.polimi.it [politesi.polimi.it]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. lobachemie.com [lobachemie.com]

- 11. gcms.cz [gcms.cz]

- 12. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Directed Lateral Metalation of 3-Methyl-2-((trimethylsilyl)methyl)pyridine for Regioselective Functionalization

Abstract

Directed ortho-metalation (DoM) is a cornerstone of modern synthetic chemistry for the regioselective functionalization of aromatic systems. However, on π-deficient heterocycles like pyridine, this reaction is often complicated by competitive nucleophilic addition. Furthermore, the inherent acidity of substituent groups can offer alternative, highly selective reaction pathways. This guide details the principles and a field-tested protocol for the directed lateral metalation of 3-Methyl-2-((trimethylsilyl)methyl)pyridine. We will explore the causality behind the selective deprotonation of the benzylic-equivalent methylene bridge over the aromatic ring C-H bonds, the critical role of sterically hindered bases, and the subsequent quenching with electrophiles to generate novel functionalized pyridine derivatives for research and drug development.

Introduction: The Principle of Directed Metalation on Pyridine Scaffolds

Directed ortho-metalation (DoM) is a powerful strategy that leverages a directing metalation group (DMG) to deliver a strong base, typically an organolithium reagent, to a specific ortho-position on an aromatic ring.[1][2] The DMG, containing a Lewis basic heteroatom, coordinates to the lithium cation, thereby increasing the kinetic acidity of the proximal C-H bond and enabling its selective deprotonation.[3]

While highly effective, applying this methodology to pyridine rings introduces a significant challenge: the electron-deficient nature of the ring makes it susceptible to nucleophilic addition by alkyllithium bases like n-BuLi.[4][5] To circumvent this, sterically hindered, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are employed, which favor deprotonation over addition.[6][7]

The substrate in focus, 3-Methyl-2-((trimethylsilyl)methyl)pyridine, presents a unique case. The molecule possesses two potential sites for deprotonation: the C-H bonds on the pyridine ring and the C-H bonds of the methylene (-CH2-) group at the 2-position. The protons on this methylene bridge, being adjacent to the pyridine ring, are analogous to benzylic protons and exhibit significantly higher kinetic acidity (pKa ~41) compared to the aromatic protons (pKa ~43).[8] Consequently, under kinetic control with a strong base, deprotonation occurs preferentially at this side-chain position. This process is known as directed lateral metalation . The pyridine nitrogen acts as the directing group, activating the adjacent side-chain for highly regioselective functionalization.[9]

Mechanistic Rationale and Experimental Causality

The selective deprotonation of the methylene bridge is governed by a confluence of electronic, steric, and kinetic factors.

-

Kinetic Acidity: The carbanion formed upon deprotonation of the -CH2-SiMe3 group is stabilized by resonance, with the negative charge delocalizing onto the electronegative nitrogen atom of the pyridine ring.[9] This stabilization significantly lowers the activation energy for proton abstraction at this site compared to any of the ring protons.

-

Choice of Base (LDA): Lithium diisopropylamide (LDA) is the base of choice for this transformation.[10] Its significant steric bulk prevents it from acting as a nucleophile and adding to the C=N bond of the pyridine ring.[11][12] It is, however, a powerful base (pKa of conjugate acid ~36) capable of rapidly and irreversibly deprotonating the weakly acidic methylene protons under kinetic control.[10]

-

Solvent and Temperature: The reaction is performed in an ethereal solvent, typically tetrahydrofuran (THF), at cryogenic temperatures (-78 °C). THF is crucial for solvating the lithium cation and breaking down the aggregates in which organolithium bases often exist, thereby increasing their reactivity.[8][13] The low temperature ensures the stability of the resulting lithiated intermediate, preventing decomposition or undesired side reactions, and guarantees that the reaction proceeds under kinetic control.[14]

-

Role of the Trimethylsilyl (TMS) Group: In this specific reaction, the TMS group does not act as a primary directing or blocking group for ring metalation. Instead, its primary role is to provide steric bulk and electronic stabilization to the adjacent carbanion. Its presence is integral to the substrate's identity and can potentially be leveraged in subsequent synthetic steps (e.g., Peterson olefination if the electrophile is a carbonyl compound).

The overall mechanism is depicted below.

Figure 1: Mechanism of directed lateral metalation.

Detailed Experimental Protocol

This protocol describes the generation of the lithiated intermediate from 3-Methyl-2-((trimethylsilyl)methyl)pyridine and its subsequent quenching with an electrophile, using iodomethane as an example.

Safety Precaution: Organolithium reagents and strong bases are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Part A: Generation of the Lithiated Intermediate

| Reagents & Materials | Amount | Moles | Purpose |

| 3-Methyl-2-((trimethylsilyl)methyl)pyridine | 1.00 g | 5.17 mmol | Substrate |

| Anhydrous Tetrahydrofuran (THF) | 25 mL | - | Solvent |

| Diisopropylamine | 0.80 mL | 5.69 mmol | LDA Precursor |

| n-Butyllithium (2.5 M in hexanes) | 2.20 mL | 5.50 mmol | Base |

Step-by-Step Procedure:

-

Glassware Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

-

LDA Preparation: To the reaction flask, add anhydrous THF (15 mL) and diisopropylamine (0.80 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (2.20 mL, 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

-

LDA Formation: Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Substrate Addition: In a separate flame-dried vial, dissolve 3-Methyl-2-((trimethylsilyl)methyl)pyridine (1.00 g) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C. A deep red or dark brown color should develop, indicating the formation of the carbanion.

-

Anion Generation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

Part B: Quenching with Iodomethane

| Reagent | Amount | Moles | Purpose |

| Iodomethane (CH₃I) | 0.35 mL | 5.69 mmol | Electrophile |

Step-by-Step Procedure:

-

Electrophile Addition: Slowly add iodomethane (0.35 mL) to the stirred solution of the lithiated intermediate at -78 °C. The dark color should fade significantly upon addition.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours.

-

Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 1 hour.

Part C: Work-up and Purification

-

Quenching: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, 3-Methyl-2-(1-(trimethylsilyl)ethyl)pyridine.

Experimental Workflow and Data

The entire process, from setup to final product, follows a systematic workflow.

Figure 2: General experimental workflow.

Table 1: Representative Electrophiles and Expected Outcomes

| Electrophile | Stoichiometry (eq.) | Reaction Time (h) | Expected Product | Typical Yield Range |

| Iodomethane (CH₃I) | 1.1 | 2 | 3-Methyl-2-(1-(trimethylsilyl)ethyl)pyridine | 75-90% |

| Benzaldehyde (PhCHO) | 1.1 | 3 | 1-(3-Methylpyridin-2-yl)-1-(trimethylsilyl)propan-2-ol | 65-85% |

| Trimethylsilyl chloride (TMSCl) | 1.2 | 2 | 3-Methyl-2-(bis(trimethylsilyl)methyl)pyridine | 70-85% |

| Carbon Dioxide (CO₂) | Excess (gas) | 2 | 2-(3-Methylpyridin-2-yl)-2-(trimethylsilyl)acetic acid | 60-75% |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive n-BuLi (titrate before use).2. Wet solvent or glassware.3. Impure substrate. | 1. Titrate n-BuLi solution against a standard.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Purify substrate before use. |

| Starting Material Recovered | 1. Incomplete deprotonation (insufficient base or time).2. Reaction temperature too high. | 1. Use 1.1-1.2 equivalents of LDA; increase deprotonation time to 1.5h.2. Maintain strict temperature control at -78 °C. |

| Multiple Products | 1. Reaction warmed prematurely, causing side reactions.2. Electrophile is too reactive or added too quickly. | 1. Allow for slow, controlled warming to room temperature.2. Add electrophile slowly and ensure efficient stirring. |

Conclusion

The directed lateral metalation of 3-Methyl-2-((trimethylsilyl)methyl)pyridine offers a robust and highly regioselective method for introducing a wide array of functional groups at the methylene position. By understanding the principles of kinetic acidity and employing sterically hindered bases under cryogenic conditions, researchers can reliably generate valuable, complex pyridine-based building blocks. This protocol provides a validated starting point for the synthesis of novel compounds relevant to medicinal chemistry, materials science, and catalysis.

References

-

University of Wisconsin-Madison. Directed (ortho) Metallation. [Link]

-

Dua, S., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

-

Hartung, C. G., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(26), 10159-70. [Link]

-

Upadhyay, A., et al. (2020). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. Future Medicinal Chemistry, 12(23), 2147-2166. [Link]

-

Myers, A. Directed Ortho Metalation. [Link]

-

Balsamo, A., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8981-4. [Link]

-

Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]

-

Dua, S., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

-

Gribble, G. W., & Saulnier, M. G. (1983). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

-

Ho, T.-L., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Baran, P. S. Directed Metalation: A Survival Guide. [Link]

-

Rzepa, H. (2013). Lithiation of heteroaromatic rings: analogy to electrophilic substitution? Henry Rzepa's Blog. [Link]

-

Wikipedia. Lithium diisopropylamide. [Link]

-

ChemEurope.com. Lithium diisopropylamide. [Link]

-

Fortier, S., et al. (2013). Base or nucleophile? DFT finally elucidates the origin of the selectivity between the competitive reactions triggered by MeLi or LDA on propanal. Chemical Communications, 49(75), 8302-4. [Link]

-

Filo. Alkylpyridines Deprotonation of α-hydrogens. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. baranlab.org [baranlab.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Alkylpyridines Deprotonation of α-hydrogens LDA (Ph-Li) N Base N + B.. [askfilo.com]

- 10. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 11. Lithium_diisopropylamide [chemeurope.com]

- 12. Base or nucleophile? DFT finally elucidates the origin of the selectivity between the competitive reactions triggered by MeLi or LDA on propanal - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Lithiation of 3-Methyl-2-((trimethylsilyl)methyl)pyridine

This Application Note is designed to provide a rigorous, field-validated protocol for the lithiation of 3-Methyl-2-((trimethylsilyl)methyl)pyridine . This specific substrate acts as a "linchpin" intermediate: it combines the nucleophilicity of an

The guide prioritizes regiocontrol , anhydrous technique , and safety when handling pyrophoric lithium reagents.

Abstract & Strategic Utility

3-Methyl-2-((trimethylsilyl)methyl)pyridine is a bifunctional pyridine building block. Its strategic value lies in the 2-((trimethylsilyl)methyl) group. Upon lithiation, this position forms a stabilized

Key Applications:

-

Peterson Olefination: Reaction with aldehydes/ketones to yield 2-vinyl-3-methylpyridines (precursors for polymerization or electrocyclization).

-

Controlled Alkylation: Introduction of complex side chains at the C2 position.

-

o-Quinodimethane Generation: While often triggered by fluoride, the lithiated species can also serve as a precursor for oxidative generation of reactive dienes.

Chemical Logic: The "Why" Behind the Protocol

Regioselectivity Hierarchy

The substrate possesses two acidic sites: the methyl group at C3 and the methylene group at C2 (bearing the TMS group).

-

Site A (C2-CH₂-TMS):

-

Inductive Effect: Proximity to the electronegative Nitrogen.

-

Resonance: Delocalization of the anion onto the Nitrogen.

-

-Silicon Effect: Stabilization of the carbanion via

-

-

Site B (C3-CH₃):

Conclusion: Treatment with 1 equivalent of base (n-BuLi or LDA) results in exclusive lithiation at the C2-

Solvent & Temperature Effects

-

Solvent (THF): Essential for breaking down alkyllithium aggregates (hexamers/tetramers) into reactive monomers/dimers.

-

Temperature (-78°C): Required to prevent:

-

Nucleophilic attack of the base on the pyridine ring (addition across C=N).

-

Isomerization or proton transfer to thermodynamically less favorable positions.

-

Visualization: Reaction Pathway

Caption: Figure 1. Reaction workflow for the regioselective lithiation and trapping of 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

Detailed Experimental Protocol

Pre-Requisites & Safety

-

Inert Atmosphere: Strictly Argon or Nitrogen (Schlenk line or Glovebox).

-

Solvent: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column (SPS) immediately prior to use.

-

Base Titration: Titrate n-Butyllithium (n-BuLi) using N-pivaloyl-o-toluidine or diphenylacetic acid to determine exact molarity.

-

PPE: Flame-resistant lab coat, nitrile gloves (double gloved), safety glasses.

Step-by-Step Procedure

Step 1: Reactor Setup

-

Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

-

Flush with Argon while cooling to room temperature.

-

Charge the flask with 3-Methyl-2-((trimethylsilyl)methyl)pyridine (1.0 equiv, e.g., 2.0 mmol, 358 mg).

-

Add Anhydrous THF (20 mL, concentration ~0.1 M).

Step 2: Cryogenic Lithiation

-

Cool the reaction mixture to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for thermal equilibration.

-

Dropwise Addition: Slowly add n-BuLi (1.1 equiv, e.g., 2.2 mmol) via syringe over 5–10 minutes.

-

Observation: The solution will typically turn a distinct color (Deep Orange to Red) indicating the formation of the delocalized pyridyl-methyl anion.

-

-

Stirring: Stir at -78°C for 30–45 minutes .

-

Note: Extended stirring (>2 hours) is unnecessary due to the high acidity of the C2-proton.

-

Step 3: Electrophile Trapping

-

Preparation: Dissolve the Electrophile (1.2 equiv, e.g., Benzaldehyde or Alkyl Halide) in a minimal amount of anhydrous THF (2–3 mL).

-

Addition: Add the electrophile solution dropwise to the lithiated intermediate at -78°C.

-

Warming:

-

For Alkyl Halides: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

-

For Aldehydes (Peterson Olefination): If the goal is the alkene, warm to RT and potentially reflux or treat with acid/base if spontaneous elimination does not occur (though Peterson elimination is often spontaneous for 2-pyridyl silanes).

-

Step 4: Quench & Workup

-

Quench the reaction with Saturated NH₄Cl (aq) (5 mL) at 0°C.

-

Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

-

Wash the organic layer with Water (2x) and Brine (1x).

-

Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

Data Summary Table

| Parameter | Specification | Reason |

| Substrate Conc. | 0.1 M – 0.2 M | Prevents aggregation; controls exotherm. |

| Base | n-BuLi (1.1 eq) | Sufficient basicity ( |

| Temperature | -78°C | Kinetic control; prevents ring addition. |

| Time (Lithiation) | 30–45 min | Ensures complete deprotonation without degradation. |

| Color Indicator | Orange/Red | Visual confirmation of anion formation. |

Troubleshooting & Critical Parameters

Common Failure Modes

-

No Reaction/Low Yield:

-

Cause: Wet THF or degraded n-BuLi.

-

Solution: Retitrate base; ensure THF is <50 ppm water.

-

-

Ring Alkylation (Butyl-pyridine formation):

-

Cause: Temperature too high during n-BuLi addition.

-

Solution: Ensure internal temperature remains <-70°C during addition.[1]

-

-

Wrong Regioisomer:

-

Cause: Unlikely with this substrate, but if 3-Me lithiation is suspected (rare), switch to a bulkier base like LDA or LiTMP, though n-BuLi is standard for this specific activation.

-

Mechanistic Insight: The Peterson Olefination

If reacting with an aldehyde (R-CHO), the initial adduct is a

-

Acidic Workup: Promotes anti-elimination.

-

Basic Workup (or in situ): Promotes syn-elimination.

-

For 2-pyridyl systems, the elimination is often facile due to the driving force of reforming the aromatic system if conjugation is extended.

References

-

General Organolithium Handling

-

Lithiation of Picoline Derivatives

-

Gros, P.; Fort, Y. "Dehalogenative and Deprotonative Lithiation of Pyridines: A Second Wind for Trimethylsilylmethylithium."[3] Current Organic Chemistry, 2011 , 15, 2329-2339.

-

-

Synthesis of 2,3-Dimethylene-2,3-dihydropyridine Precursors

-

Organic Syntheses Protocol (Analogous Chemistry)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. people.uniurb.it [people.uniurb.it]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Japanese researchers develop simpler synthesis of ortho-quinodimethane for creating complex pharmaceutical compounds | Chemistry World [chemistryworld.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: 3-Methyl-2-((trimethylsilyl)methyl)pyridine as a Novel Ligand for Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the proposed application of 3-Methyl-2-((trimethylsilyl)methyl)pyridine as a novel ligand in palladium-catalyzed cross-coupling reactions. While direct literature on this specific ligand is emerging, its unique structural features—combining the established coordinating ability of a pyridine ring with the steric and electronic influence of a trimethylsilylmethyl group—suggest significant potential for enhancing catalytic efficiency, particularly in challenging coupling scenarios. These notes offer a forward-looking perspective, grounded in established principles of organometallic chemistry and catalyst design, to guide researchers in exploring its utility in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Introduction: Rationale and Design Principles

Pyridine-based ligands are fundamental in transition metal catalysis, offering a versatile platform for tuning the electronic and steric properties of the catalyst.[1] The introduction of substituents on the pyridine ring can profoundly impact the catalytic activity, stability, and substrate scope of the resulting metal complexes.[2] The "2-pyridyl problem," for instance, highlights the challenges associated with the use of 2-substituted pyridines as nucleophiles in cross-coupling reactions, often due to catalyst inhibition or instability.[3] Thoughtful ligand design is paramount to overcoming such limitations.

The proposed ligand, 3-Methyl-2-((trimethylsilyl)methyl)pyridine, incorporates two key features intended to create a highly effective ancillary ligand for palladium:

-

A 2-((trimethylsilyl)methyl) Group: The bulky trimethylsilylmethyl substituent is positioned to exert significant steric influence around the metal center. This can promote the reductive elimination step in the catalytic cycle and prevent the formation of undesired off-cycle species.[4][5] The silicon atom can also influence the electronic properties of the ligand.

-

A 3-Methyl Group: The methyl group at the 3-position is an electron-donating group, which can increase the electron density on the pyridine nitrogen. This enhanced Lewis basicity can lead to stronger coordination to the palladium center, potentially improving catalyst stability and turnover.[2]

This guide will detail the proposed synthesis of this novel ligand and provide detailed protocols for its hypothetical application in two of the most important classes of cross-coupling reactions: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

Synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine

The synthesis of the title ligand can be envisioned based on the known chemistry of picoline functionalization. A plausible synthetic route involves the deprotonation of 2,3-dimethylpyridine (2,3-lutidine) followed by quenching with a silicon electrophile. The regioselectivity of deprotonation is directed by the greater acidity of the 2-methyl protons due to their proximity to the ring nitrogen.

Caption: Proposed synthetic workflow for 3-Methyl-2-((trimethylsilyl)methyl)pyridine.

Protocol 1: Synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 50 mL) and 2,3-dimethylpyridine (1.0 eq).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes) dropwise to the stirred solution. A color change to deep red or orange is expected, indicating the formation of the anion.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the title ligand.

Application in Suzuki-Miyaura Cross-Coupling

The steric bulk of the 2-((trimethylsilyl)methyl) group is anticipated to be highly beneficial in the Suzuki-Miyaura coupling, particularly for the formation of sterically hindered biaryl compounds.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

In an oven-dried vial, combine the aryl halide (1.0 eq), boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add Pd(OAc)₂ (2 mol%) and 3-Methyl-2-((trimethylsilyl)methyl)pyridine (4 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

-

Add a degassed solvent mixture (e.g., toluene/water 10:1, 0.2 M).

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 2-24 h).

-

Monitor the reaction progress by TLC or GC-MS.

-